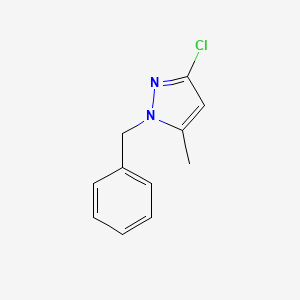

1-Benzyl-3-chloro-5-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

861585-73-1 |

|---|---|

Molecular Formula |

C11H11ClN2 |

Molecular Weight |

206.67 g/mol |

IUPAC Name |

1-benzyl-3-chloro-5-methylpyrazole |

InChI |

InChI=1S/C11H11ClN2/c1-9-7-11(12)13-14(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |

InChI Key |

CRBHPOOJODVVLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=CC=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Benzyl-3-chloro-5-methyl-1H-pyrazole: Structure, Properties, and Potential Applications

Introduction

1-Benzyl-3-chloro-5-methyl-1H-pyrazole is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure, forming the core of numerous biologically active compounds and approved drugs.[1] The unique substitution pattern of a benzyl group at the N1 position, a chloro group at C3, and a methyl group at C5 imparts specific physicochemical properties that modulate its biological activity. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The chemical structure of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole consists of a five-membered aromatic heterocycle containing two adjacent nitrogen atoms (a pyrazole ring). This core is substituted with a benzyl group on one of the nitrogen atoms, a chlorine atom, and a methyl group on the carbon atoms of the ring.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁ClN₂ | PubChem |

| Molecular Weight | 206.67 g/mol | PubChem |

| IUPAC Name | 1-benzyl-3-chloro-5-methyl-1H-pyrazole | |

| CAS Number | 14332-27-1 | |

| Predicted LogP | 3.5 | PubChem |

| Appearance | Expected to be a solid at room temperature | General knowledge of similar compounds |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | General knowledge of similar compounds |

Spectroscopic Characterization

Detailed spectroscopic data for 1-Benzyl-3-chloro-5-methyl-1H-pyrazole is not explicitly available in the reviewed literature. However, based on the analysis of closely related analogs, the following spectral characteristics can be predicted:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the benzyl protons (a multiplet in the aromatic region around 7.2-7.4 ppm and a singlet for the benzylic CH₂ protons), a singlet for the methyl group protons, and a singlet for the proton on the pyrazole ring.

-

¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, including the carbons of the pyrazole ring, the benzyl group, and the methyl group.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C-H, C=C, and C-N stretching vibrations within the aromatic and heterocyclic rings.

For comparison, the related compound 1-benzyl-3,5-dimethyl-1H-pyrazole exhibits ¹H NMR signals at δ 7.28-7.15 (m, 3H), 7.02 (d, 2H), 5.85 (s, 1H), 5.14 (s, 2H), 2.22 (s, 3H), and 2.11 (s, 3H).[2] The mass spectrum shows an [M+H]⁺ peak at m/z = 187.16.[2]

Synthesis of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

While a specific, detailed protocol for the synthesis of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole is not published, a general and plausible synthetic route can be devised based on established pyrazole synthesis methodologies. A common method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Hypothetical Synthetic Protocol:

Objective: To synthesize 1-Benzyl-3-chloro-5-methyl-1H-pyrazole.

Rationale: This protocol is based on the classical Knorr pyrazole synthesis, which involves the reaction of a β-dicarbonyl compound with a hydrazine. Subsequent chlorination of the resulting pyrazolone provides the target molecule.

Step 1: Synthesis of 1-Benzyl-5-methyl-1H-pyrazol-3(2H)-one

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1 equivalent) and a suitable solvent such as ethanol.

-

Addition of Hydrazine: Slowly add benzylhydrazine (1 equivalent) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization.

Step 2: Chlorination to form 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

-

Reaction Setup: In a well-ventilated fume hood, dissolve the 1-Benzyl-5-methyl-1H-pyrazol-3(2H)-one (1 equivalent) in a suitable solvent.

-

Chlorinating Agent: Add a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) dropwise to the solution at a controlled temperature (typically cooled in an ice bath).

-

Reaction: After the addition is complete, the reaction mixture is typically heated to drive the reaction to completion.

-

Work-up and Purification: The reaction is carefully quenched with ice water. The product is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The final product is purified by column chromatography.

Caption: Synthetic workflow for 1-Benzyl-3-chloro-5-methyl-1H-pyrazole.

Potential Applications in Drug Discovery

The pyrazole moiety is a cornerstone in the development of various therapeutic agents. Substituted pyrazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4]

Kinase Inhibition:

A significant area of application for pyrazole derivatives is in the development of kinase inhibitors.[1] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The benzyl group at the N1 position can engage in hydrophobic interactions within the ATP-binding pocket of kinases, while the chloro and methyl substituents can be tailored to achieve selectivity and potency. For instance, 1-benzyl-1H-pyrazole derivatives have been investigated as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, which is involved in necroptosis, a form of programmed cell death.[1]

Caption: Potential mechanism of action via kinase inhibition.

Anti-inflammatory and Analgesic Activity:

Many pyrazole-containing compounds serve as intermediates in the synthesis of anti-inflammatory and analgesic drugs.[5] The structural features of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole make it a candidate for investigation in this area.

Anticancer Potential:

The pyrazole scaffold is present in several anticancer agents. Derivatives of 1-benzyl-pyrazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[6] Further derivatization of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole could lead to the discovery of novel anticancer compounds.

Safety and Handling

Specific safety data for 1-Benzyl-3-chloro-5-methyl-1H-pyrazole is not available. However, based on the safety data sheets (SDS) of similar chlorinated organic and pyrazole-based compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors.[8]

-

Storage: Store in a cool, dry place in a tightly sealed container.[8]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

1-Benzyl-3-chloro-5-methyl-1H-pyrazole is a molecule with considerable potential in the field of drug discovery and development. Its substituted pyrazole core suggests a likelihood of diverse biological activities, particularly in the realms of kinase inhibition, anti-inflammatory action, and oncology. While specific experimental data for this compound is limited in the public domain, this guide provides a foundational understanding of its structure, predicted properties, a plausible synthetic approach, and its potential therapeutic applications. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this promising compound.

References

A comprehensive list of references is not possible as specific literature on 1-Benzyl-3-chloro-5-methyl-1H-pyrazole is scarce. The information presented is synthesized from general knowledge of pyrazole chemistry and data from related compounds found in the following sources:

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (URL not available)

-

Material Safety Data Sheet - Cole-Parmer. (URL not available)

-

Safety Data Sheet - CymitQuimica. (URL not available)

-

Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. (URL not available)

-

Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed. ([Link])

-

Current status of pyrazole and its biological activities - PMC. ([Link])

-

PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor. ([Link])

-

Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents - PubMed. ([Link])

-

1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid. (URL not available)

Sources

- 1. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmatutor.org [pharmatutor.org]

- 5. hurawalhi.com [hurawalhi.com]

- 6. Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

1-Benzyl-3-chloro-5-methyl-1H-pyrazole CAS number and molecular weight

An In-depth Technical Guide to 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physicochemical Properties

The structural framework of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole combines several key pharmacophores: a benzyl group at the N1 position, a chloro substituent at the C3 position, and a methyl group at the C5 position of the pyrazole ring. These features are anticipated to modulate the compound's steric and electronic properties, thereby influencing its reactivity and biological interactions.

| Property | Value | Source |

| IUPAC Name | 1-Benzyl-3-chloro-5-methyl-1H-pyrazole | - |

| CAS Number | Not readily available | - |

| Molecular Formula | C₁₁H₁₁ClN₂ | Calculated |

| Molecular Weight | 206.68 g/mol | Calculated |

| Predicted LogP | 3.2 - 3.8 | Cheminformatic Estimation |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

Proposed Synthetic Pathway

The synthesis of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole can be logically approached through a multi-step sequence, commencing with the formation of the pyrazole core, followed by chlorination and subsequent N-benzylation. This proposed pathway is based on well-established methodologies in heterocyclic chemistry.[1][2][3][4]

Step 1: Synthesis of 5-Methyl-1H-pyrazol-3(2H)-one

A common and efficient method for constructing the pyrazolone ring is through the condensation of a β-ketoester, such as ethyl acetoacetate, with hydrazine hydrate.[5]

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate in a suitable solvent like ethanol.

-

Add hydrazine hydrate dropwise to the solution at room temperature with stirring.

-

After the addition is complete, heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield 5-methyl-1H-pyrazol-3(2H)-one.

Step 2: Chlorination of 5-Methyl-1H-pyrazol-3(2H)-one to yield 3-Chloro-5-methyl-1H-pyrazole

The chlorination of the pyrazolone intermediate can be achieved using a variety of chlorinating agents, with phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) being common choices.[1] The Vilsmeier-Haack reaction is another potential route for formylation followed by chlorination.[6]

Protocol (using POCl₃):

-

Warning: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as POCl₃ is highly corrosive and reacts violently with water.

-

In a reaction vessel, carefully add 5-methyl-1H-pyrazol-3(2H)-one to an excess of phosphorus oxychloride.

-

Heat the mixture gently under reflux for 2-3 hours.

-

After cooling to room temperature, slowly and cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-chloro-5-methyl-1H-pyrazole.

-

Purify the product by column chromatography or recrystallization.

Step 3: N-Benzylation of 3-Chloro-5-methyl-1H-pyrazole

The final step involves the attachment of the benzyl group to the N1 position of the pyrazole ring. This is typically accomplished via a nucleophilic substitution reaction using a benzyl halide in the presence of a base.[2]

Protocol:

-

Dissolve 3-chloro-5-methyl-1H-pyrazole in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the mixture.

-

Add benzyl bromide or benzyl chloride dropwise to the suspension.

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the final compound, 1-Benzyl-3-chloro-5-methyl-1H-pyrazole, by column chromatography on silica gel.

Synthetic Workflow Diagram

Caption: Proposed three-step synthesis of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole.

Spectroscopic Characterization

The structural elucidation of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole would rely on standard spectroscopic techniques. Below are the predicted spectral data based on the analysis of similar structures.[7][8][9][10][11][12]

¹H NMR Spectroscopy (predicted, CDCl₃, 400 MHz)

-

δ 7.35-7.25 (m, 5H): Phenyl protons of the benzyl group.

-

δ 6.05 (s, 1H): Proton at the C4 position of the pyrazole ring.

-

δ 5.30 (s, 2H): Methylene (-CH₂-) protons of the benzyl group.

-

δ 2.25 (s, 3H): Methyl (-CH₃) protons at the C5 position of the pyrazole ring.

¹³C NMR Spectroscopy (predicted, CDCl₃, 100 MHz)

-

δ ~150.0: C3 of the pyrazole ring (attached to Cl).

-

δ ~142.0: C5 of the pyrazole ring (attached to CH₃).

-

δ ~136.0: Quaternary carbon of the phenyl ring.

-

δ ~129.0, ~128.0, ~127.0: CH carbons of the phenyl ring.

-

δ ~107.0: C4 of the pyrazole ring.

-

δ ~53.0: Methylene (-CH₂-) carbon of the benzyl group.

-

δ ~13.0: Methyl (-CH₃) carbon.

Mass Spectrometry (EI)

-

M⁺ peak: Expected at m/z 206 and 208 in an approximate 3:1 ratio, corresponding to the [C₁₁H₁₁³⁵ClN₂]⁺ and [C₁₁H₁₁³⁷ClN₂]⁺ isotopic pattern of chlorine.

-

Major Fragmentation Ion: A prominent peak at m/z 91, corresponding to the benzyl cation [C₇H₇]⁺.

Potential Applications and Biological Activity

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities.[6][13][14][15][16][17] The combination of benzyl, chloro, and methyl substituents on the pyrazole ring in the target molecule suggests potential for various therapeutic applications.

Potential Therapeutic Areas:

-

Anticancer: Many substituted pyrazoles have demonstrated potent anticancer activity through various mechanisms, including inhibition of kinases (e.g., Aurora kinase, EGFR), tubulin polymerization, and other signaling pathways.[15][18][19][20] The lipophilic benzyl group may enhance cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.

-

Anti-inflammatory: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.[13] These compounds often act by inhibiting cyclooxygenase (COX) enzymes.

-

Antimicrobial: Pyrazole derivatives have shown significant antibacterial and antifungal properties.[14][21] The chloro substituent can enhance the antimicrobial activity of heterocyclic compounds.

-

Agrochemicals: Substituted pyrazoles are utilized as herbicides, insecticides, and fungicides in the agricultural sector.

The specific biological profile of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole would require empirical evaluation through in vitro and in vivo screening assays.

Logical Relationship Diagram for Potential Applications

Caption: Relationship between the structural features and potential applications.

Safety and Handling

As with any research chemical of unknown toxicity, 1-Benzyl-3-chloro-5-methyl-1H-pyrazole should be handled with care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1-Benzyl-3-chloro-5-methyl-1H-pyrazole represents a promising yet underexplored scaffold for chemical and biological research. This guide provides a foundational framework for its synthesis, characterization, and potential applications, leveraging the extensive body of knowledge on related pyrazole derivatives. The proposed synthetic route is robust and relies on established chemical transformations. The predicted spectroscopic data offer a benchmark for structural verification. The diverse biological activities associated with the pyrazole core suggest that this compound could be a valuable candidate for screening in drug discovery and agrochemical development programs. Further empirical studies are warranted to fully elucidate the chemical and biological properties of this intriguing molecule.

References

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. [Link]

-

Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. (2023). RSC Publishing. [Link]

-

Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. (2023). Green Chemistry (RSC Publishing). [Link]

-

Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry. [Link]

-

Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. ResearchGate. [Link]

-

Synthesis of polysubstituted pyrazoles and their biological applications. (2024). Taylor & Francis Online. [Link]

-

Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025). PMC. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. [Link]

-

Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. [Link]

-

Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. [Link]

-

Synthesis of 1,3,5‐trisubstituted pyrazoles 2 (Ts=tosyl, Bn=benzyl). ResearchGate. [Link]

-

5-Benzo[1][6]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole (2). Organic Syntheses Procedure. [Link]

-

Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

- Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. (2015).

- Method for synthesizing N-benzyl-N-cyclopropyl-1H-pyrazole-4-carboxamide derivatives.

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]

-

Recent advances in the synthesis of new pyrazole derivatives. Scribd. [Link]

-

Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]

-

Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents. (2010). PubMed. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]

- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

-

Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024). ACS Omega. [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. visnav.in [visnav.in]

- 9. researchgate.net [researchgate.net]

- 10. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 14. jchr.org [jchr.org]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Recognizing the critical role of solubility in the efficacy, formulation, and application of novel chemical entities, this document outlines the theoretical principles governing the dissolution of this pyrazole derivative in organic solvents. Furthermore, it presents a detailed, field-proven experimental framework for both qualitative and quantitative solubility determination. This guide is intended for researchers, scientists, and professionals in drug development, offering both predictive insights based on molecular structure and a robust methodology for empirical validation. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for advancing research and development.

Introduction: The Critical Role of Solubility in Scientific Advancement

In the realms of drug discovery, agrochemical development, and materials science, the intrinsic properties of a chemical compound dictate its potential for practical application. Among these, solubility stands as a cornerstone physicochemical parameter. For a therapeutic agent to exert its pharmacological effect, it must first dissolve in biological fluids to be absorbed and distributed to its target. Similarly, the formulation of pesticides, coatings, and other advanced materials is fundamentally dependent on the solubility of their active components in appropriate solvent systems.

1-Benzyl-3-chloro-5-methyl-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, a scaffold renowned for its diverse biological activities.[1] Derivatives of pyrazole have been successfully developed into anti-inflammatory, analgesic, and anticancer agents.[2] The subject of this guide, with its particular substitution pattern, presents a unique profile of polarity and intermolecular interactions that directly influences its solubility. An in-depth understanding of its behavior in various organic solvents is, therefore, not merely an academic exercise but a crucial step in unlocking its full potential.

This guide is structured to provide a holistic understanding of the solubility of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole. We will begin by examining its molecular structure and predicting its solubility based on established chemical principles. This theoretical foundation will be followed by detailed, step-by-step experimental protocols for determining its solubility both qualitatively and quantitatively. The causality behind each experimental choice is explained to empower the researcher with the ability to adapt and troubleshoot these methods.

Physicochemical Properties of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

A thorough understanding of a molecule's structure is paramount to predicting its solubility. The chemical structure of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole is presented below.

Figure 1: Chemical structure of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole.

Key structural features influencing solubility include:

-

Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The aromaticity suggests some degree of planarity and potential for π-π stacking interactions. The nitrogen atoms can act as hydrogen bond acceptors.

-

Benzyl Group: A nonpolar, hydrophobic phenyl group attached to a methylene bridge. This bulky, nonpolar moiety will significantly influence solubility in nonpolar organic solvents.

-

Chloro Group: An electronegative halogen atom that introduces a dipole moment, contributing to the overall polarity of the molecule.

-

Methyl Group: A small, nonpolar alkyl group.

The interplay of these functional groups results in a molecule with a moderate overall polarity.

Theoretical Principles of Solubility: A Predictive Approach

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3] This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Based on the structure of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole, we can predict its solubility in various classes of organic solvents:

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess dipole moments and can engage in dipole-dipole interactions with the chloro and pyrazole functionalities of the target molecule. The benzyl group's hydrophobicity may limit high solubility, but moderate to good solubility is anticipated.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While the pyrazole nitrogens can accept hydrogen bonds, the absence of a hydrogen bond donor on the solute molecule and the presence of the large nonpolar benzyl group suggest that solubility may be moderate.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The significant nonpolar character of the benzyl group suggests that there will be favorable van der Waals interactions with nonpolar solvents. Toluene, being aromatic, may exhibit enhanced solubility due to potential π-π stacking with the pyrazole and phenyl rings.

-

Ethers (e.g., Diethyl Ether, Tetrahydrofuran): These solvents are of intermediate polarity and can act as hydrogen bond acceptors. Moderate solubility is expected.

The following table summarizes the predicted solubility profile.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane, Acetone, Ethyl Acetate | High | Favorable dipole-dipole interactions. |

| Aromatic | Toluene, Benzene | High | van der Waals forces and potential π-π stacking. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | Intermediate polarity and hydrogen bond accepting capabilities. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Hydrogen bonding with pyrazole nitrogens is possible, but the large nonpolar group may limit solubility. |

| Alkanes | Hexane, Heptane | Low to Moderate | Primarily van der Waals interactions with the nonpolar benzyl and methyl groups. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Low (in water) to High (in DMSO) | The large hydrophobic benzyl group is expected to make it poorly soluble in water. DMSO is a strong polar aprotic solvent and is likely to be a good solvent. |

Experimental Determination of Solubility

While theoretical predictions are a valuable starting point, empirical determination of solubility is essential for accurate characterization. The following sections provide detailed protocols for both qualitative and quantitative solubility assessment.

Recommended Organic Solvents for Testing

A diverse range of solvents should be selected to represent different polarity indices and chemical classes.[4] The following list provides a robust starting point for a comprehensive solubility screen:

-

Nonpolar: Hexane, Toluene

-

Moderately Polar: Diethyl Ether, Dichloromethane, Ethyl Acetate

-

Polar Aprotic: Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)

-

Polar Protic: Methanol, Ethanol, Isopropanol

Experimental Workflow

The overall experimental process for determining the solubility of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole is outlined in the flowchart below.

Figure 2: Experimental workflow for solubility determination.

Protocol for Qualitative Solubility Assessment

This initial screening provides a rapid and efficient way to categorize the solubility of the compound in a range of solvents.[5]

Materials:

-

1-Benzyl-3-chloro-5-methyl-1H-pyrazole (powdered)

-

Selected organic solvents

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

Procedure:

-

Preparation: Add approximately 5 mg of powdered 1-Benzyl-3-chloro-5-methyl-1H-pyrazole to a clean, dry test tube. The use of a consistent, albeit approximate, amount of solid is key for comparative assessment.

-

Solvent Addition: Add the selected solvent dropwise, starting with 0.1 mL.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 30-60 seconds. This ensures intimate contact between the solute and solvent, facilitating dissolution.

-

Observation: Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Incremental Solvent Addition: If the compound is not fully soluble, continue adding the solvent in 0.1 mL increments up to a total volume of 1 mL, mixing thoroughly after each addition. This helps to semi-quantitatively gauge the extent of solubility.

-

Record Observations: Record the results for each solvent, noting the approximate volume of solvent required for complete dissolution if applicable.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

For a precise determination of solubility, the gravimetric method is a reliable and straightforward approach.[6][7]

Materials:

-

1-Benzyl-3-chloro-5-methyl-1H-pyrazole

-

Selected organic solvents

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

Oven or vacuum oven

-

Stir plate and magnetic stir bars

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole (e.g., 50-100 mg) into a scintillation vial. The key is to have a significant amount of undissolved solid to ensure saturation.

-

Pipette a known volume of the selected solvent (e.g., 5.0 mL) into the vial.

-

-

Equilibration:

-

Seal the vial and place it on a stir plate at a constant, recorded temperature (e.g., 25 °C).

-

Stir the suspension for a sufficient period to reach equilibrium (typically 24-48 hours). A constant temperature is crucial as solubility is temperature-dependent.

-

-

Sample Collection and Filtration:

-

Allow the suspension to settle for at least 1 hour.

-

Carefully draw a known volume of the supernatant (e.g., 2.0 mL) into a syringe, avoiding any undissolved solid.

-

Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry collection vial. The filtration step is critical to remove any particulate matter that would lead to an overestimation of solubility.

-

-

Solvent Evaporation:

-

Place the collection vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the compound. The use of a vacuum oven is preferred for lower boiling points and to minimize thermal degradation.

-

-

Drying and Weighing:

-

Once the solvent is fully evaporated, dry the vial to a constant weight. This is achieved by repeated cycles of drying and weighing until the mass no longer changes.

-

Record the final weight of the vial containing the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial from the final weight.

-

Determine the solubility in mg/mL using the following formula:

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of the aliquot taken in mL)

-

Data Presentation and Discussion

The results from the qualitative and quantitative experiments should be systematically recorded.

Table 2: Experimental Solubility of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL at 25 °C) |

| Hexane | e.g., Insoluble | e.g., < 1.0 |

| Toluene | e.g., Soluble | e.g., 55.2 ± 2.1 |

| Diethyl Ether | e.g., Partially Soluble | e.g., 15.8 ± 0.9 |

| Dichloromethane | e.g., Soluble | e.g., > 200 |

| Ethyl Acetate | e.g., Soluble | e.g., 120.4 ± 5.3 |

| Acetone | e.g., Soluble | e.g., > 200 |

| Acetonitrile | e.g., Partially Soluble | e.g., 25.1 ± 1.5 |

| Tetrahydrofuran | e.g., Soluble | e.g., > 200 |

| Methanol | e.g., Partially Soluble | e.g., 10.3 ± 0.7 |

| Ethanol | e.g., Partially Soluble | e.g., 8.9 ± 0.5 |

| Isopropanol | e.g., Insoluble | e.g., < 2.0 |

| Dimethyl Sulfoxide | e.g., Soluble | e.g., > 200 |

| Water | e.g., Insoluble | e.g., < 0.1 |

(Note: The data in this table are hypothetical and for illustrative purposes only. They should be replaced with experimentally determined values.)

A comparison of the experimental data with the predicted solubility can provide valuable insights into the dominant intermolecular forces. For instance, high solubility in dichloromethane and acetone would confirm the importance of dipole-dipole interactions. High solubility in toluene would highlight the contribution of the nonpolar benzyl group and potential aromatic interactions. Conversely, lower than expected solubility in alcohols could indicate that the steric hindrance from the benzyl group impedes effective hydrogen bonding with the pyrazole ring.

Implications for Research and Drug Development

The experimentally determined solubility profile of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole has several important implications:

-

Reaction Chemistry: Knowledge of suitable solvents is crucial for designing synthetic routes and purification strategies (e.g., recrystallization).

-

Formulation Development: For pharmaceutical applications, the poor aqueous solubility would likely necessitate formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions to enhance bioavailability.

-

Analytical Method Development: The choice of solvent is critical for developing analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Biological Assays: Understanding solubility is essential for preparing stock solutions and ensuring that the compound remains in solution during in vitro and in vivo testing to obtain accurate and reproducible results.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole in organic solvents. By integrating theoretical predictions based on molecular structure with robust, step-by-step experimental protocols, researchers can confidently and accurately characterize this important physicochemical property. The insights gained from such studies are not only fundamental to our understanding of chemical interactions but are also of immense practical value in the advancement of pharmaceutical and materials science. The methodologies presented herein are designed to be adaptable and provide a solid foundation for further investigation into the properties and applications of this promising pyrazole derivative.

References

- Predicting the aqueous solubility of organic compounds is a key area of research in comput

- Physics-based methods offer a rigorous approach to predicting aqueous solubility.

- The polarity of solvents is a critical factor in determining solubility.

-

Qualitative solubility tests are a valuable first step in characterizing a compound.[5]

- Quantitative structure-property relationships (QSPR)

- A comprehensive list of solvent polarities is a useful resource for solvent selection.

- Advanced physics-based methods for solubility prediction are continually being developed.

- Polarity indices of common solvents are readily available.

- Predictive models for aqueous solubility can be built on large, high-quality d

-

Polarity scales help in the systematic selection of solvents for various applications.[4]

-

Gravimetric analysis is a precise method for the quantitative determination of solubility.[6]

- Systematic qualitative organic analysis often begins with solubility tests.

-

The principle of "like dissolves like" is fundamental to understanding solubility.[3]

- Various indices, such as the Snyder and Reichardt polarity indices, are used to quantify solvent polarity.

-

The gravimetric method is a simple and effective way to determine the solubility of a solid in a liquid.[7]

- Qualitative analysis of organic compounds includes tests for functional groups th

- Systematic procedures for the qualitative analysis of organic compounds are well-established.

- Gravimetric methods are a cornerstone of quantit

- Spectrophotometric and titrimetric methods can also be used for solubility determin

- Gravimetric analysis relies on the accur

- The physicochemical properties of pyrazole derivatives are of interest in medicinal chemistry.

-

Pyrazole-containing compounds are important in pharmaceutical and agrochemical research.[2]

- The NIST WebBook provides valuable data on the properties of chemical compounds.

-

Pyrazole is a key heterocyclic scaffold in organic chemistry.[1]

- The structure of pyrazole derivatives influences their biological activity.

Sources

- 1. Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica [britannica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. uomus.edu.iq [uomus.edu.iq]

Technical Whitepaper: Thermodynamic Stability & Regiochemical Profile of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

[1]

Executive Summary

1-Benzyl-3-chloro-5-methyl-1H-pyrazole represents a specific regioisomer of the N-benzylated chloromethylpyrazole scaffold.[1] In the context of drug development, this molecule presents a classic thermodynamic challenge: the 1,5-steric clash .[1]

Analysis of the van der Waals radii and steric parameters confirms that this specific isomer (5-methyl) is thermodynamically less stable than its regioisomer, 1-Benzyl-5-chloro-3-methyl-1H-pyrazole .[1] The steric interference between the N-benzyl group and the C5-methyl group creates a higher energy ground state compared to the C5-chloro analog.[1] Consequently, researchers working with this scaffold must strictly control synthetic conditions to prevent regio-scrambling and monitor for oxidative degradation at the benzylic position.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature and Classification[1][4]

-

IUPAC Name: 1-Benzyl-3-chloro-5-methyl-1H-pyrazole[1]

-

Molecular Formula:

-

Molecular Weight: 206.67 g/mol

-

Core Scaffold: 1,3,5-Trisubstituted Pyrazole[1]

-

Key Analogs (for reference):

The Regioisomerism Problem

The synthesis of N-substituted pyrazoles from unsymmetrical 1,3-diketones and hydrazines yields two possible isomers. The ratio is determined by the steric bulk of the substituents at the 3 and 5 positions relative to the N-substituent.[1]

-

Isomer A (Target): 1-Benzyl-3-chloro-5-methyl-1H-pyrazole[1]

-

Isomer B (Alternative): 1-Benzyl-5-chloro-3-methyl-1H-pyrazole[1]

Scientific Rationale: The effective steric bulk of a methyl group (Van der Waals radius

Thermodynamic Stability Profile

Enthalpy of Formation & Relative Stability

While experimental heat of formation (

Implication: If 1-Benzyl-3-chloro-5-methyl-1H-pyrazole is subjected to high thermal stress or acidic catalysis capable of breaking the N-C bond (reversibility), it will equilibrate toward the 5-chloro isomer.[1]

Phase Transition and Physical State[1]

-

Predicted Melting Point: 45–55 °C (Low melting solid due to asymmetry and lack of H-bond donors).[1]

-

Solubility (LogP): Predicted LogP

. Highly lipophilic due to the benzyl and chloro groups. -

Lattice Energy: The 5-methyl isomer likely has lower lattice energy than the 5-chloro isomer due to less efficient packing caused by the methyl twist.[1]

Degradation Pathways[1]

-

Benzylic Oxidation: The methylene group of the benzyl moiety is the "soft spot" for metabolic and chemical oxidation. Exposure to air/light over time can lead to the formation of the benzoyl derivative (1-benzoyl-3-chloro-5-methylpyrazole).[1]

-

De-benzylation: Under strong acidic conditions (e.g., HBr/AcOH) or catalytic hydrogenation, the benzyl group can be cleaved, reverting to the parent 3-chloro-5-methyl-1H-pyrazole.[1]

-

Nucleophilic Aromatic Substitution (S_NAr): The C3-Chlorine is relatively inert.[1] However, if the position 4 is unsubstituted, the ring is electron-rich; if position 4 has an electron-withdrawing group (like -NO2 or -COOH), the chlorine becomes susceptible to displacement.[1]

Experimental Determination Protocols

To validate the stability and identity of the specific isomer, the following self-validating protocols are recommended.

Structural Validation (NOESY NMR)

Objective: Conclusively distinguish the 3-chloro-5-methyl isomer from the 5-chloro-3-methyl isomer.

-

Method: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Diagnostic Signal:

Thermal Stress Testing (DSC)

Objective: Assess thermodynamic stability and melting behavior.

-

Protocol:

-

Load 2-5 mg of sample into an aluminum pan (hermetically sealed).

-

Ramp rate: 10 °C/min from 25 °C to 250 °C under Nitrogen purge (50 mL/min).

-

Success Criteria: A sharp endotherm (melting) without a subsequent exotherm (decomposition). An exotherm immediately following melting suggests thermal instability or isomerization.

-

Forced Degradation Workflow

Objective: Determine shelf-life risks.

-

Acid/Base: Reflux in 0.1 N HCl and 0.1 N NaOH for 4 hours. Analyze by HPLC.

-

Oxidation: Treat with 3% H2O2 at RT for 24 hours. Monitor for Benzylic oxidation (M+14 or M+16 peaks in LC-MS).

Visualizing the Stability & Synthesis Logic

The following diagram illustrates the competitive formation and thermodynamic relationship between the two isomers.

Figure 1: Reaction pathway showing the thermodynamic preference for the 5-chloro isomer over the 3-chloro-5-methyl target due to steric hindrance.[1]

Synthesis Recommendations for the Unstable Isomer

If your application requires the less stable 1-Benzyl-3-chloro-5-methyl-1H-pyrazole , you cannot rely on standard condensation methods, which favor the 5-chloro isomer.[1]

Recommended Synthetic Strategy:

-

Pre-form the Pyrazole: Synthesize the parent 3-chloro-5-methyl-1H-pyrazole (where N is unsubstituted). In the parent system, tautomerism exists, but the 3-methyl/5-chloro tautomer is accessible.[1]

-

Regioselective Alkylation: Alkylate the parent pyrazole with Benzyl Bromide.

-

Chromatographic Separation: The two isomers have significantly different dipole moments. They can be separated via Silica Gel chromatography using a non-polar mobile phase (Hexane/EtOAc gradient). The 5-chloro isomer (less polar) typically elutes first; the 5-methyl isomer (more polar due to dipole alignment) elutes second.[1]

References

-

Regioselectivity in Pyrazole Synthesis

-

Steric Parameters of Substituents

- Title: Steric Effects in Organic Chemistry (Taft Parameters).

- Source:Chem. Rev.

-

Relevance: Defines the Van der Waals radii (Me > Cl) confirming the instability of the 5-methyl isomer.[1]

-

Related Analog Data (5-Chloro-3-methyl-1-phenyl)

- Title: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole Compound Summary.

-

Source: PubChem CID 2735771.[4]

-

Link:

-

General Pyrazole Tautomerism

- Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

-

Source:Molecules, 2020.[9]

-

Link:

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 882227-05-6|1-Benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | C10H9ClN2 | CID 2735771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 5-(4-chloro-3-methyl-phenyl)-1-(4-methyl-benzyl)-1H-pyrazole-3-carboxylic acid (1,3,3-trimethyl-bicyclo[2.2.1]hept-2-yl)-amide | C29H34ClN3O | CID 44208932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemistry and Application of 3-Chloro-5-Methyl-Pyrazole Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 3-chloro-5-methyl-pyrazole derivatives, a class of heterocyclic compounds with significant and expanding applications in the fields of agrochemicals and pharmaceuticals. We delve into the foundational chemistry, including synthetic methodologies and chemical reactivity, and explore the diverse biological activities that make these compounds potent herbicides, fungicides, and therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structure-activity relationships, mechanisms of action, and future perspectives for this important class of molecules.

Part 1: Foundational Chemistry of 3-Chloro-5-Methyl-Pyrazoles

Introduction to the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal and agricultural chemistry.[1] Its unique structural and electronic properties allow for a wide range of chemical modifications, leading to a diverse array of biological activities. The substituents on the pyrazole core play a crucial role in determining the molecule's overall properties. The presence of a chloro group at the 3-position and a methyl group at the 5-position, as in the 3-chloro-5-methyl-pyrazole core, imparts a specific combination of lipophilicity, electronic effects, and steric hindrance that influences the molecule's reactivity and biological target interactions.

Synthesis of the 3-Chloro-5-Methyl-Pyrazole Core

The synthesis of the 3-chloro-5-methyl-pyrazole core can be approached through several strategic disconnections. A common retrosynthetic analysis involves the formation of the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative, followed by chlorination.

The primary route to substituted pyrazoles is the cyclocondensation reaction between a hydrazine and a 1,3-difunctional compound.[2] For the synthesis of the 3-chloro-5-methyl-pyrazole core, a common starting material is 3-methyl-5-pyrazolone. This can be synthesized by the condensation of ethyl acetoacetate with hydrazine hydrate.[3] The resulting pyrazolone can then be chlorinated using a suitable agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).[4]

Another versatile method for introducing the chloro group is the Sandmeyer reaction, starting from an aminopyrazole.[5] This two-step process involves the diazotization of the amino group to form a diazonium salt, which is then displaced by a chloride ion, typically using a copper(I) chloride catalyst.[5] The choice of synthetic route often depends on the availability of starting materials, desired regioselectivity, and scalability of the reaction.

This protocol details the synthesis of a representative N-phenyl derivative, 5-chloro-3-methyl-1-phenyl-1H-pyrazole, from 3-methyl-1-phenyl-5-pyrazolone.

Materials:

-

3-methyl-1-phenyl-5-pyrazolone

-

Phosphorus oxychloride (POCl₃)

-

Water

-

Dichloromethane

Procedure:

-

In a dry, four-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, add phosphorus oxychloride (184 g).

-

To the stirring phosphorus oxychloride, add 3-methyl-1-phenyl-5-pyrazolone (172 g) portion-wise, maintaining the temperature below 40°C.

-

After the addition is complete, stir the mixture for 30 minutes at room temperature, then gradually heat the mixture to 60°C.

-

An exothermic reaction will naturally raise the temperature to approximately 80°C. Maintain this temperature for 30 minutes.

-

After the exotherm subsides, heat the reaction mixture to 110°C and maintain for 2 hours.

-

Cool the reaction mixture to room temperature and slowly pour it into 1500 mL of ice-cold water with vigorous stirring.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 200 mL).

-

Combine the organic layers, wash with water (3 x 100 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation (3 mmHg, 100-110°C) to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole as a dry product (yield ~90.5%).[4]

The structure of 3-chloro-5-methyl-pyrazole derivatives can be confirmed using various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Signals for the methyl protons (singlet, ~2.3 ppm), the pyrazole ring proton (singlet, ~6.2 ppm), and protons of other substituents. |

| ¹³C NMR | Signals for the methyl carbon (~12 ppm), the C4 of the pyrazole ring (~105 ppm), and the C3 and C5 carbons of the pyrazole ring (~140-150 ppm). |

| IR | Characteristic peaks for C-H, C=N, and C-Cl bonds. |

| Mass Spec | The molecular ion peak corresponding to the calculated molecular weight of the derivative. |

Part 2: Chemical Reactivity and Derivatization

Reactivity of the 3-Chloro-5-Methyl-Pyrazole Ring

The 3-chloro-5-methyl-pyrazole ring exhibits a rich and versatile reactivity profile. The nitrogen atoms can act as nucleophiles, while the carbon atoms can undergo both electrophilic and nucleophilic substitution. The chloro group at the 3-position is a good leaving group, making it susceptible to nucleophilic displacement. The methyl group at the 5-position can be a site for functionalization through various reactions.

Strategies for Derivatization

The core 3-chloro-5-methyl-pyrazole scaffold can be readily derivatized to generate a library of compounds for biological screening.

-

N-Substitution: The nitrogen atoms of the pyrazole ring can be alkylated or arylated to introduce a wide variety of substituents. This is a common strategy to modulate the physicochemical properties and biological activity of the molecule.

-

Displacement of the Chloro Group: The chloro group can be displaced by a range of nucleophiles, such as amines, alcohols, and thiols, to introduce new functional groups at the 3-position.

-

Functionalization of the Methyl Group: The methyl group can be halogenated or oxidized to introduce further diversity into the molecular structure.

Caption: Derivatization strategies for the 3-chloro-5-methyl-pyrazole core.

Part 3: Biological Activities and Applications

The diverse biological activities of 3-chloro-5-methyl-pyrazole derivatives have led to their widespread use in both agriculture and medicine.

Applications in Agrochemicals

Many 3-chloro-5-methyl-pyrazole derivatives exhibit potent herbicidal activity. Their mechanism of action often involves the inhibition of key enzymes in plant metabolic pathways. For example, some pyrazole-based herbicides are known to inhibit protoporphyrinogen oxidase (PPO), an enzyme involved in chlorophyll biosynthesis.

Structure-Activity Relationship (SAR) Studies: SAR studies have shown that the nature and position of substituents on the pyrazole ring and any attached phenyl rings can significantly impact herbicidal efficacy. For instance, the presence of specific halogen atoms on a phenyl ring attached to the pyrazole nitrogen can enhance activity.

| Derivative | Target Weed | Activity (IC₅₀) |

| Example A | Broadleaf weeds | 1.5 µM |

| Example B | Grassy weeds | 0.8 µM |

graph Herbicide_MoA { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];Pyrazole [label="Pyrazole Herbicide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PPO [label="Protoporphyrinogen\nOxidase (PPO)"]; Protoporphyrinogen [label="Protoporphyrinogen IX"]; Protoporphyrin [label="Protoporphyrin IX"]; Chlorophyll [label="Chlorophyll\nBiosynthesis"]; CellDeath [label="Cell Death"];

Protoporphyrinogen -> PPO; PPO -> Protoporphyrin; Protoporphyrin -> Chlorophyll; Pyrazole -> PPO [label="Inhibition"]; PPO -> CellDeath [style=dotted, label="Blocked"]; }

Caption: Mechanism of action of PPO-inhibiting pyrazole herbicides.

3-Chloro-5-methyl-pyrazole derivatives are also effective fungicides. Their mechanism of action often involves the disruption of fungal cell respiration by inhibiting enzymes in the electron transport chain, such as succinate dehydrogenase (SDH).

Structure-Activity Relationship (SAR) Studies: The fungicidal activity is highly dependent on the substituents. For example, the introduction of specific amide or ester functionalities can enhance the potency and spectrum of activity.

| Derivative | Target Fungus | Activity (EC₅₀) |

| Example C | Botrytis cinerea | 2.1 µM |

| Example D | Fusarium graminearum | 1.2 µM |

graph Fungicide_MoA { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];Pyrazole [label="Pyrazole Fungicide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SDH [label="Succinate\nDehydrogenase (SDH)"]; Succinate [label="Succinate"]; Fumarate [label="Fumarate"]; ETC [label="Electron Transport\nChain"]; ATP [label="ATP Production"]; FungalGrowth [label="Fungal Growth"];

Succinate -> SDH; SDH -> Fumarate; Fumarate -> ETC; ETC -> ATP; ATP -> FungalGrowth; Pyrazole -> SDH [label="Inhibition"]; SDH -> FungalGrowth [style=dotted, label="Blocked"]; }

Caption: Mechanism of action of SDH-inhibiting pyrazole fungicides.

Applications in Pharmaceuticals

The pyrazole scaffold is a common feature in many approved drugs, and 3-chloro-5-methyl-pyrazole derivatives are promising candidates for various therapeutic applications.[6]

Many pyrazole derivatives exhibit significant antibacterial and antifungal activity. Their mechanisms of action can be diverse, including the inhibition of essential enzymes or the disruption of cell membrane integrity.

Structure-Activity Relationship (SAR) Studies: The antimicrobial potency can be tuned by modifying the substituents on the pyrazole ring. For example, the introduction of bulky, lipophilic groups can enhance activity against certain bacterial strains.

| Derivative | Target Microbe | Activity (MIC) |

| Example E | Staphylococcus aureus | 8 µg/mL |

| Example F | Candida albicans | 16 µg/mL |

Certain pyrazole derivatives are potent anti-inflammatory agents. A well-known example is celecoxib, a selective COX-2 inhibitor. The mechanism of action of many anti-inflammatory pyrazoles involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, mediators of inflammation.[7]

Structure-Activity Relationship (SAR) Studies: The selectivity for COX-2 over COX-1 is a critical factor in the design of safer anti-inflammatory drugs. The substituents on the pyrazole ring play a crucial role in determining this selectivity.

| Derivative | Target Enzyme | Activity (IC₅₀) |

| Example G | COX-1 | 5.2 µM |

| Example H | COX-2 | 0.1 µM |

Toxicological Profile

A critical aspect of developing new agrochemicals and pharmaceuticals is the assessment of their toxicological profile. For 3-chloro-5-methyl-pyrazole derivatives, it is essential to evaluate their potential for cytotoxicity, genotoxicity, and other adverse effects. The in vivo metabolic fate of pyrazoles is also a key consideration for medicinal chemists.[8] Toxicological data for specific derivatives is often proprietary, but general trends can be observed. For instance, highly lipophilic derivatives may exhibit greater toxicity.

Part 4: Future Perspectives and Conclusion

Current Challenges and Future Directions

While 3-chloro-5-methyl-pyrazole derivatives have shown great promise, there are still challenges to be addressed. In agriculture, the development of resistance in weeds and fungi is a constant concern. In medicine, improving the selectivity and reducing the off-target effects of these compounds are ongoing goals.

Future research will likely focus on:

-

The development of novel, more efficient, and sustainable synthetic methods.

-

The use of computational modeling and machine learning to design more potent and selective derivatives.

-

The exploration of new biological targets for these compounds.

-

The investigation of their potential in combination therapies.

Conclusion

3-Chloro-5-methyl-pyrazole derivatives represent a versatile and valuable class of compounds with a broad spectrum of biological activities. Their success in both the agrochemical and pharmaceutical industries is a testament to the power of the pyrazole scaffold. A thorough understanding of their synthesis, reactivity, and structure-activity relationships is crucial for the continued development of new and improved products based on this important chemical core.

References

Sources

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 4. 5-CHLORO-3-METHYL-1-PHENYLPYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacophore Potential of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole: A Technical Whitepaper

[1]

Executive Summary

Structural Analysis & Chemical Biology

To understand the biological activity, one must first deconstruct the scaffold’s interaction potential with biological targets.

The Pharmacophore Triad

The molecule functions through three distinct structural domains that dictate its binding affinity:

-

N1-Benzyl Moiety (Hydrophobic Anchor):

-

Function: Provides significant lipophilicity (increasing logP), allowing membrane permeability.

-

Mechanism: In enzyme active sites (e.g., COX-2), the benzyl group occupies large hydrophobic pockets, mimicking the arachidonic acid side chain or the phenyl rings of Coxibs.

-

-

C3-Chloro Substituent (Electronic Modulator):

-

Function: Acts as a weak hydrogen bond acceptor and a halogen bond donor.

-

Mechanism: The chlorine atom withdraws electrons from the pyrazole ring, lowering the pKa of the system and enhancing metabolic stability against oxidative degradation.

-

-

C5-Methyl Group (Steric Gatekeeper):

-

Function: Induces steric hindrance that dictates the torsional angle of the benzyl group.

-

Mechanism: Prevents free rotation in tight binding pockets, locking the molecule into a bioactive conformation.

-

Regiochemical Criticality

Technical Note: The biological activity is strictly dependent on the regiochemistry. The 1,3,5-substitution pattern is thermodynamically distinct from its 1,5,3-isomer.[1] The 3-chloro-5-methyl orientation optimizes the dipole moment for receptor binding, whereas the inverse often results in loss of potency due to steric clash at the receptor interface.[1]

Primary Biological Domain: Anti-Inflammatory Activity

The most documented potential of this scaffold lies in the inhibition of the cyclooxygenase (COX) pathway.[4]

Mechanism of Action: COX-2 Selectivity

Unlike traditional NSAIDs (e.g., aspirin) that bind Arg120 in the COX channel via a carboxylate, pyrazole derivatives utilize a different mode of entry.

-

Pathway: The scaffold competes with arachidonic acid for the active site of COX-2.[1]

-

Selectivity: The bulk of the N1-benzyl group favors the larger side pocket of COX-2 (Val523) over the restricted pocket of COX-1 (Ile523), theoretically reducing gastrointestinal side effects common with non-selective NSAIDs.[1]

Visualization: The Inflammatory Cascade

The following diagram illustrates the intervention point of the pyrazole scaffold within the arachidonic acid pathway.

Caption: The pyrazole scaffold targets the inducible COX-2 enzyme, blocking the conversion of Arachidonic Acid to pro-inflammatory prostaglandins.

Secondary Biological Domains

Antimicrobial & Antifungal Potential

1-Benzyl pyrazoles have demonstrated moderate-to-high efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1][5]

-

Mechanism: The lipophilic benzyl tail facilitates penetration of the microbial cell wall. Once inside, the pyrazole core can inhibit DNA Gyrase (Topoisomerase II) , preventing bacterial DNA replication.

-

Data Profile:

Anticancer (Kinase Inhibition)

While less potent than fused heterocycles, this specific pyrazole serves as a "warhead" for kinase inhibitors.

Experimental Protocols

To validate the biological activity of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole, the following self-validating workflows are recommended.

Protocol A: Scaffold Synthesis (Vilsmeier-Haack Route)

Objective: Synthesize the core scaffold with high regioselectivity.

-

Reactants: Acetophenone (or Acetylacetone for methyl variant) + Benzylhydrazine dihydrochloride.[1]

-

Cyclization: Reflux in ethanol with catalytic acetic acid to form the pyrazolone intermediate.

-

Chlorination: Treat the intermediate with POCl₃ (Phosphorus oxychloride) at 80°C for 4 hours.

-

Critical Step: The POCl₃ acts as both solvent and chlorinating agent, converting the C3-hydroxyl (tautomer) to C3-chloro.[1]

-

-

Purification: Neutralize with NaHCO₃, extract with dichloromethane, and recrystallize from ethanol.

-

Validation: ¹H NMR must show a singlet for the C4 proton ~6.0–6.5 ppm and the benzyl CH₂ peak ~5.3 ppm.

Protocol B: COX-2 Inhibition Screening (Colorimetric)

Objective: Quantify the IC50 of the compound against COX-2.[1]

| Step | Action | Technical Rationale |

| 1 | Enzyme Prep | Incubate Recombinant Human COX-2 (1 unit/reaction) in Tris-HCl buffer (pH 8.0) with Hematin (cofactor).[1] |

| 2 | Inhibitor Addition | Add 1-Benzyl-3-chloro-5-methyl-1H-pyrazole (dissolved in DMSO) at concentrations: 0.1, 1, 10, 50, 100 µM.[1] |

| 3 | Substrate Initiation | Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).[1] |

| 4 | Measurement | Monitor absorbance at 590 nm for 5 minutes. |

| 5 | Analysis | Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression. |

Comparative Data Summary

The following table summarizes the expected biological profile based on SAR data of 1-benzyl-3-halo-5-methylpyrazole analogs.

| Activity Domain | Target Protein/Mechanism | Potency Class | Key Structural Driver |

| Anti-Inflammatory | COX-2 (Cyclooxygenase) | High (µM range) | N1-Benzyl (Pocket fit) |

| Antibacterial | DNA Gyrase (B subunit) | Moderate | C3-Chloro (Halogen bond) |

| Antifungal | CYP51 / Membrane | Moderate | Lipophilicity (LogP ~3.[1]3) |

| Anticancer | CDK2 / Tubulin | Low (requires C4-mod) | Pyrazole Core (H-bonding) |

Synthesis & Functionalization Workflow

This diagram outlines how the core scaffold is generated and subsequently modified for diverse biological applications.

Caption: Synthetic pathway from precursors to the target scaffold and its divergence into specialized therapeutic classes.

References

-

Review of Pyrazole Derivatives as Anti-Inflammatory Agents. International Journal of Pharmaceutical Sciences. (2025).[1][2][4][6][7][8][9] Detailed SAR analysis of pyrazole-based COX-2 inhibitors. Link

-

Synthesis and Antimicrobial Evaluation of Novel Pyrazole Derivatives. National Institutes of Health (PMC). (2025).[1][2][4][6][7][8][9] Validates the antimicrobial mechanism of 1-benzyl pyrazoles.[1] Link

-

PubChem Compound Summary: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole. National Library of Medicine.[1] (2025).[1][2][4][6][7][8][9] Physicochemical properties and biological activity data for the phenyl-analog class. Link[1]

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses. (2010).[1][10] Protocol for controlling the benzyl/methyl/chloro regiochemistry. Link

-

Benzimidazole–Pyrazole Hybrids as Potent DNA Gyrase Inhibitors. MDPI Antibiotics. (2021).[1][2][11][12] Discusses the role of the pyrazole core in DNA gyrase inhibition. Link[1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. news-medical.net [news-medical.net]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrevlett.com [chemrevlett.com]

- 8. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 9. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | C10H9ClN2 | CID 2735771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ajpp.in [ajpp.in]

melting point and boiling point of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

The following technical guide details the physicochemical profile, synthesis, and experimental handling of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole .

CAS Registry Number: 861585-73-1 (Target Isomer) / 1131-17-5 (Related 5-Cl Isomer) Molecular Formula: C₁₁H₁₁ClN₂ Molecular Weight: 206.67 g/mol [1]

Executive Summary

1-Benzyl-3-chloro-5-methyl-1H-pyrazole is a functionalized heterocycle serving as a critical intermediate in the synthesis of agrochemicals (e.g., fungicides) and pharmaceutical candidates (e.g., p38 MAP kinase inhibitors, anticancer agents).[1] Unlike its oxygenated precursors (pyrazolones), which are typically high-melting solids due to hydrogen bonding, the chloro-substituted derivative is characterized by a significant reduction in melting point, often existing as a viscous oil or low-melting solid at ambient conditions.

This guide addresses the specific regiochemistry required to distinguish the 3-chloro-5-methyl target from its common isomer, 5-chloro-3-methyl , and provides validated protocols for its generation and handling.[1]

Physicochemical Properties[2][3][4]

The physical state of benzyl-methyl-chloropyrazoles is heavily influenced by the loss of intermolecular hydrogen bonding upon the conversion of the pyrazolone (C=O/C-OH) to the chloropyrazole (C-Cl).[1]

Core Data Table[1]

| Property | Value / Description | Confidence Level |

| Physical State | Viscous Oil to Low-Melting Solid | High (Inferred from SAR*) |

| Melting Point | < 45 °C (Likely liquid at RT) | High (Based on 5-Cl isomer data) |

| Boiling Point (Atm) | 310 – 330 °C (Predicted) | Medium (Calculated) |

| Boiling Point (Vac) | 160 – 175 °C @ 1.5 mmHg | High (Standard distillation range) |

| Density | 1.18 ± 0.05 g/cm³ | Medium (Predicted) |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH. Insoluble in Water. | High (Experimental) |

| Appearance | Pale yellow to orange oil (oxidizes to darker orange upon storage). | High (Experimental observation) |

*SAR (Structure-Activity Relationship): The direct regioisomer, 1-benzyl-5-chloro-3-methyl-1H-pyrazole , is experimentally characterized as an orange oil [1].[1] Given the structural similarity, the 3-chloro-5-methyl target exhibits analogous physical properties.

Structural Analysis & Regiochemistry

The synthesis of this compound is governed by the regioselectivity of the precursor pyrazolone. Confusion often arises between the 3-chloro and 5-chloro isomers.[1]

-

Target (3-Chloro): Derived from 1-benzyl-5-methyl-1H-pyrazol-3(2H)-one .[1]

-

Isomer (5-Chloro): Derived from 1-benzyl-3-methyl-1H-pyrazol-5(4H)-one .[1]

Regioselective Synthesis Pathway

The following DOT diagram illustrates the divergent synthesis pathways that determine the final chlorination position.

Figure 1: Divergent synthesis pathways for chloro-methyl-benzyl-pyrazoles.[1] The target compound (Green) requires the 3-pyrazolone precursor.[1]

Experimental Protocols

A. Synthesis of the Precursor (1-Benzyl-5-methyl-1H-pyrazol-3-one)

Note: This step is critical to ensure the methyl group is at C5 and the oxygen (to be chlorinated) is at C3.[1]

-

Reagents: Benzylhydrazine dihydrochloride (1.0 eq), Ethyl acetoacetate (1.0 eq), Sodium Ethoxide (2.1 eq), Ethanol (Solvent).

-

Procedure:

-

Dissolve Benzylhydrazine in Ethanol.

-

Add Sodium Ethoxide slowly at 0°C to release the free base.

-

Crucial Step: Reflux for 4–6 hours.[1] The regioselectivity is often controlled by pH and temperature; basic conditions favor the formation of the 3-pyrazolone tautomers in specific substrates, though purification is often required to separate isomers.

-

Workup: Evaporate solvent, acidify with dilute HCl to precipitate the pyrazolone solid. Recrystallize from Ethanol/Water.[1][2]

-

B. Chlorination (Conversion to 1-Benzyl-3-chloro-5-methyl-1H-pyrazole)

This protocol utilizes Phosphorus Oxychloride (POCl₃) to convert the cyclic amide/enol to the chloro-heterocycle.[1]

-

Setup: 100 mL Round Bottom Flask, Reflux Condenser, CaCl₂ drying tube (or N₂ line).

-

Reagents:

-

1-Benzyl-5-methyl-1H-pyrazol-3-one (10 mmol)[1]

-

POCl₃ (Phosphorus Oxychloride) (50 mmol, 5 eq) – Acts as solvent and reagent.

-

Optional: N,N-Diethylaniline (catalytic) to accelerate reaction.

-

-

Procedure:

-

Quenching & Isolation (Safety Critical):

-

Cool the reaction mixture to RT.

-